molecular formula C20H21Cl2NO4 B1675321 Lifibrate CAS No. 22204-91-7

Lifibrate

Cat. No. B1675321
CAS RN: 22204-91-7
M. Wt: 410.3 g/mol
InChI Key: QDGIAPPCJRFVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lifibrate, also known as Fenofibrate, is a lipid regulating agent . It is chemically known as 2-[4-(4-chlorobenzoyl) phenoxy]-2-methyl-propanoic acid, 1-methylethyl ester . Lifibrate is a very strong basic compound . It is used for a range of metabolic disorders, mainly hypercholesterolemia (high cholesterol), and is therefore a hypolipidemic agent .


Molecular Structure Analysis

The molecular formula of Lifibrate is C20H21Cl2NO4 . The molecular weight is 410.291 Da .


Physical And Chemical Properties Analysis

Lifibrate is a white solid which is stable under ordinary conditions . The melting point is 79 to 82°C . Fenofibrate is insoluble in water .

Scientific Research Applications

1. LiFi Technology and Wireless Networking

Lifibrate, as part of Light-Fidelity (LiFi) technology, is used in the field of wireless networking. LiFi is a 5th Generation (5G) technology that uses light emitting diodes (LEDs) to enable fully networked wireless systems. It offers potential solutions for indoor broadband connections and is integral to the development of the Internet of Things (IoT). LiFi technologies are shown to provide enhanced wireless capacity and are key in realising the IoT and contributing to the performance indicators for 5G and beyond. This technology has demonstrated peak transmission speeds of 8 Gbps from a single light source, and complete cellular networks based on LiFi have been created (Haas et al., 2018).

2. LiFi in Healthcare Monitoring Systems

LiFi is also applied in healthcare monitoring systems. For example, a health monitoring system for sea researchers and scuba divers using LiFi technology has been proposed. This system aims to analyze health conditions frequently and ensure safety, especially in challenging underwater environments. The use of LiFi technology in such systems offers a harmless wireless health monitoring solution with maximum efficiency under water (Liya George, 2021).

3. LiFi in Agricultural Biosensing

In the agricultural sector, Lifibrate plays a role in biosensing. Research has been conducted on creating biosensing plants that can detect diseases using LiFi technology. This involves engineering plants with pathogen-inducible promoters and utilizing laser-induced fluorescence imaging (LIFI) to detect signals from these plants. This application of Lifibrate in biosensing could revolutionize how agricultural diseases are detected and managed (Stewart et al., 2003).

4. Lifibrate in Light Communication for IoT

Lifibrate, through LiFi, is suggested as a crucial enabler for the IoT in indoor environments. It offers services like precise device positioning, the possibility of delivering power, and inherent security due to the propagation properties of visible light. This is particularly significant in applications where radio frequency networks face challenges, providing a novel solution for connecting billions of devices as part of the IoT (Demirkol et al., 2019).

Safety And Hazards

Lifibrate is toxic if swallowed . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment . In case of accidental ingestion, it is recommended to rinse the mouth and not to induce vomiting .

Future Directions

A study found that Lifibrate improved neurological dysfunction in stroke . It significantly ameliorated increased blood-brain barrier permeability during stroke . The study suggests further investigation into the neuroprotective mechanism of Lifibrate during stroke .

properties

IUPAC Name

(1-methylpiperidin-4-yl) 2,2-bis(4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO4/c1-23-12-10-18(11-13-23)25-19(24)20(26-16-6-2-14(21)3-7-16)27-17-8-4-15(22)5-9-17/h2-9,18,20H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGIAPPCJRFVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046217
Record name Lifibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lifibrate

CAS RN

22204-91-7
Record name Lifibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22204-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lifibrate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lifibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4X961F8Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lifibrate
Reactant of Route 2
Reactant of Route 2
Lifibrate
Reactant of Route 3
Reactant of Route 3
Lifibrate
Reactant of Route 4
Reactant of Route 4
Lifibrate
Reactant of Route 5
Reactant of Route 5
Lifibrate
Reactant of Route 6
Reactant of Route 6
Lifibrate

Citations

For This Compound
29
Citations
A Arnold, JP McAuliff, AL Beyler - Journal of Pharmaceutical Sciences, 1979 - Elsevier
… This result supports the view that ciprofibrate may be clinically similar to lifibrate rather than to clofibrate. Since lifibrate is effective in Type I1 hyperlipoproteinemic subjects (14), in …
Number of citations: 12 www.sciencedirect.com
A Arnold, JP McAuliff, LG Powers, DK Phillips… - Atherosclerosis, 1979 - Elsevier
… ciprofibrate, like lifibrate, will be an effective hypolipidemic … Berkowitz had shown earlier [13 ] that lifibrate was more effective … emit rats given either lifibrate or ciprofibrate, respectively. In …
Number of citations: 49 www.sciencedirect.com
PE Schurr, JR Schultz, CE Day - Atherosclerosis Drug Discovery, 1976 - Springer
We describe high volume screening tests for hypobetalipoproteinemic agents in which compounds are administered orally to cholesterol-cholic acid fed (hypercholesterolemic) or …
Number of citations: 22 link.springer.com
Q Wang, L Du, J Hong, Z Chen, H Liu… - … and Health Care, 2021 - content.iospress.com
… activities of key ingredients for PPAR- α are equivalent to that of the positive drug lifibrate. … The candidate ingredients of Shanmei Capsule and lifibrate (positive control drug) were …
Number of citations: 9 content.iospress.com
D Petit, MT Bonnefis, C Rey, R Infante - Atherosclerosis, 1988 - Elsevier
… viva has been reported for .clofibrate and fenofibrate but not for lifibrate [2O]. addition to its … fibrates (fenofibrate, bezafibrate, lifibrate, gemfibroxil) both in experimental animals and in …
Number of citations: 56 www.sciencedirect.com
LS Dubroff, CO Ward… - Journal of Pharmaceutical …, 1979 - Wiley Online Library
… Ciprofibrate and lifibrate differed from clofibrate in that, at hypocholesterolemically effective … at 150 mg/kg, ciprofibrate at 15 mg/kg, or lifibrate at 40 mg/kg. The test agents were given by …
Number of citations: 3 onlinelibrary.wiley.com
JM Grisar, GP Claxton, RA Parker… - Journal of Medicinal …, 1974 - ACS Publications
Biological Evaluation. Compounds 1-21 were evalu-ated for their effects on plasma lipids and liver and body weight changes after four consecutive daily administra-tions by admixture …
Number of citations: 6 pubs.acs.org
X Shi, H Li, A Shi, H Yao, K Ke, C Dong… - Oncology …, 2018 - spandidos-publications.com
Since cyclin‑dependent kinases 4/6 (CDK4/6) play pivotal roles in cell cycle regulation and are overexpressed in human skin cancers, CDK4/6 inhibitors are potentially effective drugs …
Number of citations: 22 www.spandidos-publications.com
E Schacht - Medicinal Chemistry, 2006 - Springer
… substituted methylclofenapate analogs 27-30, with different heterocyclic moieties substituted halofenate structures 42-46 and substituted lifibrate compounds of various structures 54-5Z …
Number of citations: 8 link.springer.com
Z Su, K Li, X Luo, Y Zhu, SY Mai, Q Zhu, B Yang… - Marine Drugs, 2022 - mdpi.com
Six new aromatic acids (1–6) and three new leucine derivatives containing an unusual oxime moiety (7–9) were isolated and identified from the deep-sea-derived actinomycetes strain …
Number of citations: 3 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.